4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where it acts as an inhibitor, leading to increased levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases. Additionally, the compound has been shown to bind to certain receptors, such as the serotonin receptor, influencing neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and its pro-apoptotic effects in cancer cells . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and exhibits neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors . Additionally, the compound’s localization to specific organelles, such as mitochondria, influences its pro-apoptotic effects by affecting mitochondrial membrane potential and inducing cytochrome c release .
Properties
IUPAC Name |
N-methyl-1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-8-14(17(15,16)9-10)12-5-3-4-11(6-12)7-13-2;/h3-6,10,13H,7-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNCCYOAPOSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.